Cas no 2018710-01-3 (Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate)
![Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate structure](https://www.kuujia.com/scimg/cas/2018710-01-3x500.png)
Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2018710-01-3
- methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate
- EN300-700364
- Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate
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- Inchi: 1S/C12H20O3/c1-3-12(10(13)14-2)11(15-12)8-6-4-5-7-9-11/h3-9H2,1-2H3
- InChI Key: OVLWISIQKHWEON-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)(CC)C21CCCCCC2
Computed Properties
- Exact Mass: 212.14124450g/mol
- Monoisotopic Mass: 212.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 38.8Ų
Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700364-0.1g |
methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
2018710-01-3 | 95.0% | 0.1g |
$364.0 | 2025-03-12 | |
Enamine | EN300-700364-0.25g |
methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
2018710-01-3 | 95.0% | 0.25g |
$381.0 | 2025-03-12 | |
Enamine | EN300-700364-2.5g |
methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
2018710-01-3 | 95.0% | 2.5g |
$810.0 | 2025-03-12 | |
Enamine | EN300-700364-1.0g |
methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
2018710-01-3 | 95.0% | 1.0g |
$414.0 | 2025-03-12 | |
Enamine | EN300-700364-5.0g |
methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
2018710-01-3 | 95.0% | 5.0g |
$1199.0 | 2025-03-12 | |
Enamine | EN300-700364-0.5g |
methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
2018710-01-3 | 95.0% | 0.5g |
$397.0 | 2025-03-12 | |
Enamine | EN300-700364-10.0g |
methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
2018710-01-3 | 95.0% | 10.0g |
$1778.0 | 2025-03-12 | |
Enamine | EN300-700364-0.05g |
methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
2018710-01-3 | 95.0% | 0.05g |
$348.0 | 2025-03-12 |
Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate Related Literature
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Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
Additional information on Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate
Comprehensive Overview of Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS No. 2018710-01-3): Properties, Applications, and Industry Insights
Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS No. 2018710-01-3) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, fragrance formulation, and material science. This spirocyclic ester derivative is characterized by its unique oxaspiro[2.6]nonane backbone, which imparts distinctive steric and electronic properties. Researchers and industry professionals frequently search for terms like "spirocyclic ester synthesis", "fragrance intermediates", and "CAS 2018710-01-3 applications", reflecting the compound's growing relevance in niche markets.
The molecular structure of Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate features a spirocyclic ether core with an ester functional group, making it a versatile building block for flavor and fragrance formulations. Recent trends in sustainable chemistry have driven interest in such compounds due to their potential as bio-based alternatives to traditional synthetic ingredients. Searches for "green chemistry spiro compounds" and "eco-friendly fragrance additives" highlight this shift in consumer and industrial priorities.
From a synthetic perspective, the 2-ethyl-1-oxaspiro[2.6]nonane moiety presents intriguing challenges for organic chemists. The compound's steric hindrance and ring strain characteristics make it a valuable subject for studies on molecular conformation and reactivity patterns. Academic literature often references related keywords such as "spirocyclic ring systems" and "constrained molecular architectures", underscoring the compound's importance in fundamental research.
In industrial applications, Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate has found use as a high-value intermediate for premium fragrance compositions. Its complex olfactory profile – often described as woody, amber-like, or slightly fruity – aligns with current market demands for innovative scent molecules. The rise of "niche perfumery" and "designer fragrance compounds" as search terms reflects this commercial interest.
Analytical characterization of CAS No. 2018710-01-3 typically involves advanced techniques such as GC-MS, NMR spectroscopy, and HPLC purity analysis. Quality control protocols for this compound frequently appear in searches alongside phrases like "spiro compound characterization" and "ester purity standards", indicating the technical rigor required in its handling and application.
The stability profile of Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate makes it particularly suitable for long-lasting fragrance formulations. This property has become increasingly valuable as the personal care industry emphasizes "sustained-release technologies" and "performance ingredients" – terms that show high search volume in related sectors. The compound's hydrolytic stability and thermal resistance further enhance its utility in various product matrices.
Recent patent literature reveals growing innovation around spirocyclic carboxylate derivatives, with particular focus on their olfactory enhancement capabilities. Intellectual property searches frequently include terms like "novel fragrance molecules" and "proprietary ester compounds", suggesting competitive activity in this chemical space. The unique three-dimensional structure of 2-ethyl-1-oxaspiro[2.6]nonane derivatives offers distinct advantages in molecular recognition and receptor binding.
From a regulatory standpoint, Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate complies with major cosmetic and fragrance industry standards, including IFRA guidelines. This compliance status generates search queries such as "IFRA-approved fragrance ingredients" and "cosmetic-grade esters", reflecting industry compliance concerns. The compound's favorable toxicological profile further supports its adoption in consumer product formulations.
Future research directions for CAS No. 2018710-01-3 may explore its potential in advanced material science applications. The rigid spirocyclic framework could serve as a structural element in functional polymers or liquid crystal formulations – areas generating substantial search interest with terms like "specialty chemical monomers" and "performance material additives". Such applications would leverage the compound's unique steric properties and chemical stability.
In conclusion, Methyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate represents a fascinating intersection of structural complexity and practical utility. Its growing prominence in fragrance chemistry and potential in material science continue to drive research and commercial interest, as evidenced by evolving search patterns and scientific publications focusing on "spirocyclic specialty chemicals" and "multifunctional ester compounds".
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